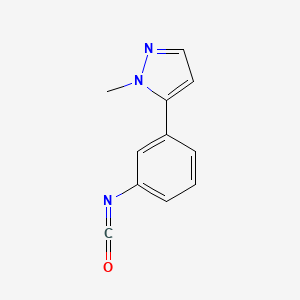

5-(3-异氰酸苯基)-1-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. The specific compound would likely exhibit unique reactivity due to the presence of both an isocyanate group and a methyl group on the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated pyrazoles, where the methylation occurs at the endocyclic nitrogen atoms . Similarly, the synthesis of fused polycyclic pyrazole derivatives can be performed using a three-component regioselective reaction under ultrasound irradiation, which offers a rapid method with excellent yields . Although these methods do not directly describe the synthesis of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques and X-ray diffraction studies. For example, the structural characterization of a pyrazoline compound revealed its crystallization in the monoclinic system with specific unit cell parameters, and the crystal packing was dominated by weak C-H···π interactions . These techniques could similarly be applied to determine the molecular structure of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole, providing valuable information about its geometry and intermolecular interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. The presence of an isocyanate group in 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole suggests that it could participate in reactions typical of isocyanates, such as with nucleophiles to form ureas or with water to yield amines and carbon dioxide. The methyl group on the pyrazole ring could also influence its reactivity, potentially undergoing oxidation or serving as a site for further substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal packing and intermolecular interactions can affect the compound's melting point, solubility, and stability . The electronic properties of the pyrazole ring, as well as the nature of the substituents, can determine the compound's acidity, basicity, and reactivity in various chemical environments. These properties are essential for understanding the behavior of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole in different contexts, such as in biological systems or as a ligand in metal complexes.

科学研究应用

化学合成和结构分析

吡唑衍生物,包括那些带有异氰酸苯基的衍生物,是复杂分子合成中的关键中间体。研究表明,吡唑化合物通过环状互变异构、N-N 偶联和开环等反应形成各种结构具有多功能性。例如,对 NH-吡唑的研究揭示了它们受氢键和晶体结构影响的互变异构见解,表明它们在设计具有特定物理性质的材料中的效用 (Cornago 等人,2009 年)。此外,电化学研究表明吡唑可以经历 N-N 偶联和开环反应,从而产生新的杂环化合物,可以探索其各种应用 (Zandi 等人,2021 年)。

生物活性

吡唑衍生物表现出广泛的生物活性,使其成为药物开发和药理学研究的候选者。研究表明,一些吡唑化合物具有有效的抗菌和抗癌特性。例如,已经合成并评估了新型吡唑衍生物的抗菌和抗癌活性,一些化合物的活性高于已建立的药物 (Hafez 等人,2016 年)。这突出了吡唑衍生物在开发新的治疗剂中的潜力。

材料科学和染色性能

在材料科学领域,吡唑衍生物因其光物理特性和在染色中的应用而受到探索。对具有三苯基和酯基的新型吡唑啉衍生物的研究调查了溶剂对其吸收和荧光性质的影响,表明它们在光学材料和染料中的潜在用途 (Şenol 等人,2020 年)。此外,已经研究了源自 5-吡唑酮的偶氮和双偶氮染料的合成和染色性能,证明了它们在纺织工业中的应用 (Bagdatli & Ocal,2012 年)。

安全和危害

This chemical is considered hazardous. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

5-(3-isocyanatophenyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-14-11(5-6-13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRFBJVFEQIMLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640329 |

Source

|

| Record name | 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

CAS RN |

941716-86-5 |

Source

|

| Record name | 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)